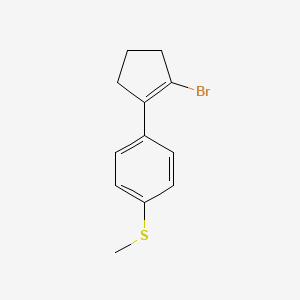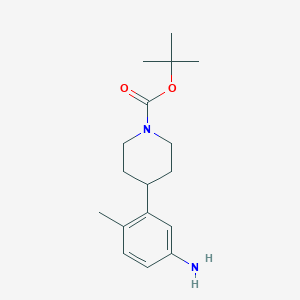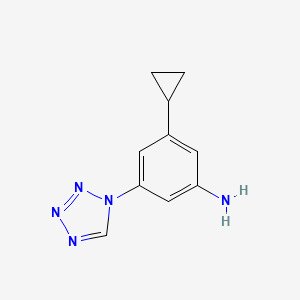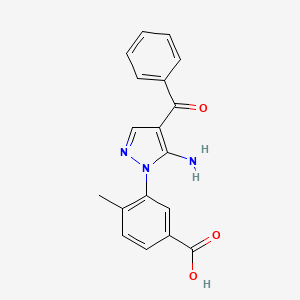
3-(5-amino-4-benzoyl-1H-pyrazol-1-yl)-4-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-amino-4-benzoyl-pyrazol-1-yl)-4-methyl-benzoic acid is an organic compound that features a pyrazole ring substituted with an amino group and a benzoyl group, attached to a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-amino-4-benzoyl-pyrazol-1-yl)-4-methyl-benzoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone under acidic or basic conditions.
Introduction of the benzoyl group: The pyrazole intermediate can be acylated using benzoyl chloride in the presence of a base such as pyridine.
Amino group introduction: Nitration of the benzoyl-pyrazole intermediate followed by reduction can introduce the amino group.
Attachment to the benzoic acid moiety: The final step involves coupling the substituted pyrazole with 4-methyl-benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-amino-4-benzoyl-pyrazol-1-yl)-4-methyl-benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 3-(5-nitro-4-benzoyl-pyrazol-1-yl)-4-methyl-benzoic acid.
Reduction: 3-(5-amino-4-benzyl-pyrazol-1-yl)-4-methyl-benzoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(5-amino-4-benzoyl-pyrazol-1-yl)-4-methyl-benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: It can serve as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: Potential use in the development of new catalysts or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 3-(5-amino-4-benzoyl-pyrazol-1-yl)-4-methyl-benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-amino-4-benzoyl-pyrazol-1-yl)-benzoic acid: Lacks the methyl group on the benzoic acid moiety.
3-(5-amino-4-benzoyl-pyrazol-1-yl)-4-chloro-benzoic acid: Contains a chloro group instead of a methyl group.
3-(5-amino-4-benzoyl-pyrazol-1-yl)-4-ethyl-benzoic acid: Contains an ethyl group instead of a methyl group.
Uniqueness
The presence of the methyl group in 3-(5-amino-4-benzoyl-pyrazol-1-yl)-4-methyl-benzoic acid can influence its chemical reactivity and biological activity, making it distinct from its analogs. This uniqueness can be leveraged to develop compounds with specific desired properties for various applications.
Propriétés
Formule moléculaire |
C18H15N3O3 |
|---|---|
Poids moléculaire |
321.3 g/mol |
Nom IUPAC |
3-(5-amino-4-benzoylpyrazol-1-yl)-4-methylbenzoic acid |
InChI |
InChI=1S/C18H15N3O3/c1-11-7-8-13(18(23)24)9-15(11)21-17(19)14(10-20-21)16(22)12-5-3-2-4-6-12/h2-10H,19H2,1H3,(H,23,24) |
Clé InChI |
VTWKMMRTCFYHHB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)O)N2C(=C(C=N2)C(=O)C3=CC=CC=C3)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
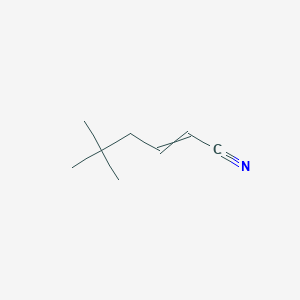
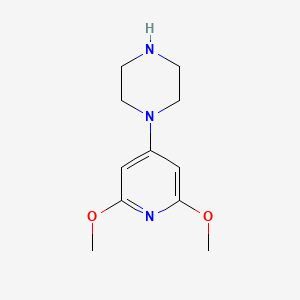
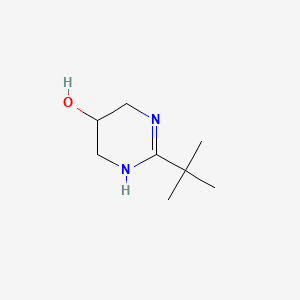
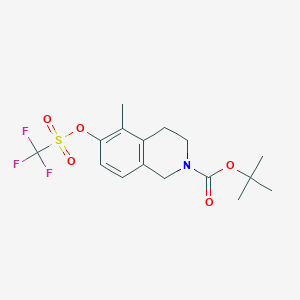
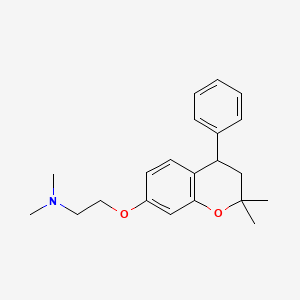

![4-[2-(4-Methylpiperazin-1-yl)ethyl]benzaldehyde](/img/structure/B8279004.png)



